Hcv-IN-36

HCV Entry Inhibitor Enantiomer

HCV-IN-36, also known as compound (S)-3h, is an orally active and potent inhibitor of the hepatitis C virus (HCV) entry process. It belongs to the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotype, a novel scaffold derived from lead optimization efforts.

Molecular Formula C30H36ClN5
Molecular Weight 502.1 g/mol
Cat. No. B12417381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-36
Molecular FormulaC30H36ClN5
Molecular Weight502.1 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m0/s1
InChIKeyJIVUWMJTYLABHA-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCV-IN-36 (Compound (S)-3h): A Potent, Orally Active HCV Entry Inhibitor for Antiviral Research


HCV-IN-36, also known as compound (S)-3h, is an orally active and potent inhibitor of the hepatitis C virus (HCV) entry process [1]. It belongs to the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotype, a novel scaffold derived from lead optimization efforts [2]. The compound is characterized by its high in vitro antiviral activity, with an effective concentration (EC50) of 0.016 μM and a half-maximal cytotoxic concentration (CC50) of 8.78 μM [3].

HCV-IN-36 Procurement: Why Simple Substitution with In-Class Analogs Compromises Research Validity


Substituting HCV-IN-36 with another HCV entry inhibitor or a close structural analog without verification can invalidate research outcomes due to significant differences in potency, mechanism, and target engagement. HCV-IN-36 is a specific enantiomer ((S)-3h) of a novel chemotype [1]. Its antiviral activity is driven by a distinct mechanism targeting the viral entry stage via the HCV E1 protein [2]. Even a minor structural change, such as the difference between the (S)- and (R)-enantiomers (HCV-IN-35), results in a quantifiable change in antiviral potency, with the (R)-enantiomer exhibiting an EC50 of 0.010 μM compared to 0.016 μM for HCV-IN-36 [3]. Therefore, using a different analog or a mixture of enantiomers without confirming its specific activity and target engagement profile would introduce uncontrolled variables, undermining the reproducibility and interpretation of experimental data.

HCV-IN-36 Quantitative Evidence: A Comparator-Based Analysis of Potency and Selectivity


HCV-IN-36 vs. HCV-IN-35 (R-Enantiomer): A Quantitative Comparison of Antiviral Potency

A direct comparison of the (S)- and (R)-enantiomers of compound 3h reveals a quantifiable difference in antiviral potency. HCV-IN-36, the (S)-enantiomer, demonstrates an EC50 of 0.016 μM against HCV in cell culture [1]. In contrast, HCV-IN-35, the corresponding (R)-enantiomer, exhibits an EC50 of 0.010 ± 0.004 μM [2]. This indicates that the (R)-enantiomer is approximately 1.6-fold more potent than the (S)-enantiomer in this specific in vitro assay.

HCV Entry Inhibitor Enantiomer Potency

HCV-IN-36 Selectivity Window: Quantitative Assessment of Cytotoxicity vs. Antiviral Activity

The selectivity of HCV-IN-36 for viral targets over host cell machinery is quantified by its selectivity index (SI). The compound exhibits an EC50 of 0.016 μM for antiviral activity and a CC50 (half-maximal cytotoxic concentration) of 8.78 μM in the same cell-based assay system . This yields a calculated selectivity index (CC50/EC50) of approximately 549. This high SI indicates a significant window between antiviral efficacy and general cellular toxicity.

HCV Selectivity Index Cytotoxicity Therapeutic Window

HCV-IN-36 Mechanism of Action: Confirmation of Entry Inhibition via E1 Protein Targeting

Unlike broad-spectrum antivirals or those targeting later stages of the HCV lifecycle, HCV-IN-36's mechanism of action is specifically attributed to the inhibition of viral entry. The study by Wang et al. (2022) confirms that the high potency of the active derivatives, including compound 3h (HCV-IN-36), is primarily driven by an inhibitory effect on the virus entry stage [1]. Furthermore, surface plasmon resonance (SPR) experiments confirmed that this class of derivatives might target the HCV E1 protein [1].

HCV Entry Inhibitor E1 Protein Mechanism of Action

Recommended Research Applications for HCV-IN-36 Based on Quantifiable Evidence


Mechanistic Studies of HCV Entry and Host-Virus Interaction

Due to its confirmed mechanism as an HCV entry inhibitor that potentially targets the E1 protein [1], HCV-IN-36 is a suitable tool compound for investigating the early stages of the viral life cycle. Researchers can use it to dissect the specific role of E1 in viral fusion and entry, as well as to study host cell factors involved in HCV internalization.

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies

The availability of quantifiable potency data for both the (S)-enantiomer (HCV-IN-36, EC50: 0.016 μM) [2] and the (R)-enantiomer (HCV-IN-35, EC50: 0.010 μM) [3] makes HCV-IN-36 an essential component for chiral SAR investigations. Procurement of the pure (S)-enantiomer allows for definitive studies on the impact of stereochemistry on target binding and antiviral activity.

Combination Antiviral Therapy Research

As a potent inhibitor of viral entry with a high selectivity index (SI ~549) , HCV-IN-36 is a strong candidate for combination studies with other direct-acting antivirals (DAAs) that target different stages of the HCV lifecycle (e.g., NS3/4A protease inhibitors, NS5A inhibitors, or NS5B polymerase inhibitors). This allows for the exploration of synergistic antiviral effects and strategies to overcome drug resistance.

Pharmacokinetic and Oral Bioavailability Studies in Preclinical Models

While the primary publication indicates that compounds 3d and 3i (analogs within the same chemical series) are orally available in rats [1], HCV-IN-36 is also described as an orally active compound by multiple vendors [2][4]. This makes it a relevant tool for researchers interested in evaluating the pharmacokinetic properties of this novel chemotype and its potential for oral dosing in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hcv-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.